N-(pyridazin-3-ylmethyl)ethanamine

Lipophilicity ADME Permeability

N-(Pyridazin-3-ylmethyl)ethanamine (CAS 1269615-28-2) is a heterocyclic secondary amine comprising a pyridazine ring connected at the 3-position to an N-ethylmethanamine moiety. With a molecular formula of C₇H₁₁N₃ and a molecular weight of 137.18 g/mol, this compound belongs to the broad class of pyridazine-based building blocks that are prevalent in medicinal chemistry and agrochemical research.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
Cat. No. B12972740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridazin-3-ylmethyl)ethanamine
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCCNCC1=NN=CC=C1
InChIInChI=1S/C7H11N3/c1-2-8-6-7-4-3-5-9-10-7/h3-5,8H,2,6H2,1H3
InChIKeyREKVRZHIZDQWCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Pyridazin-3-ylmethyl)ethanamine: Structural and Physicochemical Profile for Research Procurement


N-(Pyridazin-3-ylmethyl)ethanamine (CAS 1269615-28-2) is a heterocyclic secondary amine comprising a pyridazine ring connected at the 3-position to an N-ethylmethanamine moiety . With a molecular formula of C₇H₁₁N₃ and a molecular weight of 137.18 g/mol, this compound belongs to the broad class of pyridazine-based building blocks that are prevalent in medicinal chemistry and agrochemical research . The pyridazine scaffold itself is a recognized privileged structure in drug discovery, appearing in kinase inhibitors, phosphodiesterase inhibitors, and nicotinic acetylcholine receptor modulators [1]. N-(Pyridazin-3-ylmethyl)ethanamine is commercially available as a research chemical and is primarily utilized as a synthetic intermediate, notably in the preparation of bis-nicotine derivatives and other nitrogen-containing heterocyclic constructs , [2].

Pre-installed N-ethyl secondary amine eliminates alkylation step; supports direct use in bis-nicotine and related heterocycle syntheses.
Computed LogP and TPSA profiles predict improved membrane permeability, relevant for CNS-targeted research programs.
Pyridazine scaffold recognized in kinase and phosphodiesterase inhibitor research; may serve as privileged structure entry point.

Why N-(Pyridazin-3-ylmethyl)ethanamine Cannot Be Interchanged with Common Pyridazine Analogs


Pyridazine derivatives with varying amine substitution patterns exhibit substantially different physicochemical properties that directly impact their suitability as synthetic intermediates and their potential biological profile [1]. The specific N-ethyl substitution on the methanamine linker of N-(pyridazin-3-ylmethyl)ethanamine distinguishes it from the primary amine analog (pyridazin-3-ylmethanamine), the N-methyl variant, and the 6-chloro-N-ethyl derivative . These structural modifications produce measurable differences in lipophilicity (LogP), topological polar surface area (TPSA), and molecular weight—parameters that govern membrane permeability, solubility, and pharmacokinetic behavior [2]. Consequently, substituting one pyridazine building block for another without accounting for these differences can lead to divergent synthetic outcomes, unexpected reactivity, or altered biological activity in downstream applications. The quantitative evidence below demonstrates that N-(pyridazin-3-ylmethyl)ethanamine occupies a distinct property space that cannot be replicated by its closest in-class analogs.

Primary amine analog: lipophilicity gap
Pyridazin-3-ylmethanamine shows very low predicted LogP and higher TPSA; direct substitution may alter passive permeability and CNS exposure predictions.
Synthetic step divergence
Primary amine requires an extra N-alkylation to reach the N-ethyl secondary amine; bypassing this step can impact library synthesis efficiency and intermediate handling.
N-methyl analog: property overlap, reactivity gap
N-methyl variant shares TPSA but has lower LogP; substituting without validation may shift lipophilicity-driven structure–activity relationships and solubility.

Quantitative Differentiation Evidence: N-(Pyridazin-3-ylmethyl)ethanamine Versus Key Analogs


Stepwise LogP Modulation via N-Alkyl Substitution on the Pyridazine Methanamine Scaffold

N-(Pyridazin-3-ylmethyl)ethanamine exhibits a computed LogP of 0.977, representing a 2.9 log-unit increase in lipophilicity relative to the primary amine analog pyridazin-3-ylmethanamine (LogP −1.9) and a 0.39 log-unit increase over the N-methyl analog (LogP 0.587) , [1], . This stepwise LogP progression—from −1.9 (primary amine) to 0.587 (N-methyl) to 0.977 (N-ethyl)—demonstrates that each additional methylene unit on the amine nitrogen contributes approximately 1.4–1.5 log units of increased lipophilicity relative to the unsubstituted parent. Such controlled lipophilicity tuning is critical for optimizing blood-brain barrier penetration, where a LogP range of 1–3 is generally considered favorable for CNS exposure, and for modulating nonspecific protein binding in vitro [2].

Stepwise LogP Modulation
Class-level inference
ΔLogP = +2.88 vs. primary amine; +0.39 vs. N-methyl
Supports lipophilicity-driven permeability ranking for CNS research applications.
Computed XLogP3; experimental validation recommended.
Lipophilicity ADME Permeability CNS penetration

Reduced Topological Polar Surface Area as a Predictor of Enhanced Passive Membrane Permeability

The topological polar surface area (TPSA) of N-(pyridazin-3-ylmethyl)ethanamine is 37.81 Ų, which is 27% lower (13.99 Ų reduction) than the TPSA of pyridazin-3-ylmethanamine (51.8 Ų) , [1]. The N-methyl analog shares an identical TPSA of 37.81 Ų with the N-ethyl compound, indicating that the TPSA reduction is achieved upon mono-N-alkylation and is not further impacted by the size of the alkyl substituent . TPSA values below 60 Ų are associated with good oral absorption, and values below 76 Ų correlate with favorable blood-brain barrier penetration [2]. The TPSA difference between the primary amine and its N-alkylated derivatives therefore represents a meaningful and quantifiable distinction that can influence the selection of a building block for projects targeting intracellular or CNS-resident molecular targets.

TPSA Reduction
Cross-study comparable
−13.99 Ų (−27.0%) vs. primary amine
Lower TPSA predicts improved passive membrane permeability.
Computed TPSA; identical to N-methyl analog (37.81 Ų).
TPSA Membrane permeability Oral bioavailability Drug-likeness

Physicochemical Property Comparison Across Three Pyridazine Methanamine Analogs

A head-to-head comparison of computed physicochemical properties reveals a clear differentiation gradient across three commercially available pyridazine methanamine analogs , [1], . N-(Pyridazin-3-ylmethyl)ethanamine (MW 137.18) is 25.7% heavier than the primary amine parent (MW 109.13) and 11.4% heavier than the N-methyl analog (MW 123.16). The LogP values follow the order: N-ethyl (0.977) > N-methyl (0.587) >> primary amine (−1.9). All three compounds share an identical hydrogen bond acceptor count (3), while the hydrogen bond donor count is 1 for the primary amine and both N-alkyl analogs. The 6-chloro-N-ethyl derivative (MW 171.63, LogP 1.63) represents a further extension of this property space, introducing a halogen atom that can participate in halogen bonding and alters electronic distribution . This systematic property matrix enables rational selection of the building block that best balances lipophilicity, size, and functional group compatibility for a given synthetic or medicinal chemistry objective.

Multiparameter Comparison
Cross-study comparable
MW: +26%
LogP: +2.88
TPSA: −27%
HBA/HBD: identical
Enables rational building block selection based on multiparameter trade-offs.
All values computed; primary amine as baseline.
Physicochemical profiling Lead optimization Building block selection LogP TPSA Molecular weight

Synthetic Utility as a Secondary Amine Intermediate in Bis-Nicotine Derivative Synthesis

N-(Pyridazin-3-ylmethyl)ethanamine is specifically cited as a reagent for the synthesis of bis-nicotine derivatives, a class of compounds investigated for their activity at nicotinic acetylcholine receptors (nAChRs) . The secondary amine functionality (N-ethyl) provides a specific reactive handle for further N-alkylation or acylation that is distinct from the reactivity of the primary amine analog. The 6-chloropyridazine subclass has demonstrated nanomolar-range Ki values at neuronal nAChRs (α4β2 subtype), establishing the pyridazine scaffold as a valid pharmacophore for nicotinic modulation [1]. While direct comparative biological data for N-(pyridazin-3-ylmethyl)ethanamine versus its primary amine analog in nAChR assays are not publicly available, the established SAR from the 6-chloro series indicates that the nature of the amine substituent critically influences receptor affinity and selectivity [1]. The N-ethyl secondary amine therefore offers a distinct synthetic entry point that cannot be replicated by the primary amine without additional synthetic steps.

Synthetic Step Economy
Supporting evidence
Pre-installed N-ethyl avoids reductive amination; saves one alkylation step vs. primary amine.
Reduces synthesis time and may improve yield in bis-nicotine library synthesis.
Based on synthetic route analysis; comparative yield data not provided.
Synthetic intermediate Bis-nicotine Nicotinic receptor Heterocyclic chemistry

Recommended Application Scenarios for N-(Pyridazin-3-ylmethyl)ethanamine Based on Quantitative Differentiation Evidence


Lead Optimization for CNS-Penetrant Nicotinic Receptor Modulators

The intermediate LogP (0.977) and low TPSA (37.81 Ų) of N-(pyridazin-3-ylmethyl)ethanamine position it favorably for CNS drug discovery programs targeting nicotinic acetylcholine receptors , [1]. The 27% lower TPSA compared to the primary amine parent predicts enhanced passive blood-brain barrier permeability, while the LogP value falls within the optimal CNS drug space (1–3) [2]. This building block is particularly suited for the synthesis of bis-nicotine derivatives where the N-ethyl secondary amine is required as a structural feature for nAChR subtype selectivity .

Parallel Library Synthesis Requiring Pre-Functionalized Secondary Amine Building Blocks

When designing parallel synthesis libraries that require an N-ethyl secondary amine linked to a pyridazine core, N-(pyridazin-3-ylmethyl)ethanamine provides a ready-to-use building block that eliminates the need for reductive amination or N-alkylation steps . This is in contrast to pyridazin-3-ylmethanamine, which would require an additional synthetic step to install the N-ethyl group, increasing the overall step count and potentially reducing library yield [1]. The compound's physicochemical profile (MW 137.18, TPSA 37.81 Ų) contributes favorable drug-like properties to the final library members [1].

Physicochemical Property Space Expansion in Fragment-Based Drug Discovery

In fragment-based screening cascades, N-(pyridazin-3-ylmethyl)ethanamine can serve as a fragment that occupies a distinct lipophilicity and TPSA space relative to other pyridazine fragments . Its LogP of 0.977 bridges the gap between the highly polar primary amine (LogP −1.9) and the more lipophilic 6-chloro-N-ethyl analog (LogP 1.63), providing fragment libraries with a continuous range of physicochemical properties for SAR exploration , [1], [2].

Agrochemical Intermediate Synthesis Leveraging Heterocyclic Amine Functionality

Pyridazine-containing compounds have established applications in agrochemicals, including herbicidal and fungicidal agents . N-(Pyridazin-3-ylmethyl)ethanamine, as a secondary amine building block, can be employed in the synthesis of agrochemical candidates where the N-ethyl substitution modulates environmental persistence (via lipophilicity) and target-site penetration (via TPSA) [1]. The 25.7% higher molecular weight compared to the primary amine parent also contributes to reduced volatility, a desirable attribute for field-applied agrochemicals [1].

Application
Selection Property
Validation Focus
CNS nicotinic receptor modulator lead optimization
Moderate LogP and low TPSA predict favorable BBB penetration
CNS exposure and nAChR target engagement endpoints
Parallel library synthesis with secondary amine core
Ready-to-use N-ethyl amine avoids alkylation step
Step count reduction and library physicochemical property coverage
Fragment-based discovery property space expansion
Intermediate LogP bridging polar and lipophilic fragments
Continuous LogP/TPSA coverage for SAR exploration
Agrochemical intermediate synthesis
Modulated lipophilicity and molecular weight for reduced volatility
Environmental persistence and target-site penetration endpoints

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